molecular formula C21H34N2O2 B12603036 N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine CAS No. 918544-38-4

N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine

Cat. No.: B12603036
CAS No.: 918544-38-4
M. Wt: 346.5 g/mol
InChI Key: CCABHVDODGZOAL-UHFFFAOYSA-N
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Description

N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with tetraethyl groups and a phenylethoxy group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2,6,6-tetraethylpiperidine with 1-phenylethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine
  • N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]amine

Uniqueness

N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

918544-38-4

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-[2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine

InChI

InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(22-24)16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17,24H,6-9,15-16H2,1-5H3

InChI Key

CCABHVDODGZOAL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=NO)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC

Origin of Product

United States

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